Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- is an aromatic compound characterized by a benzene ring with three substituents: a bromine atom, a methoxy group, and an isopropyl group. This compound is of particular interest in various fields due to its unique substitution pattern, which influences its chemical reactivity and potential applications in scientific research and industry.
The compound is classified as a brominated aromatic hydrocarbon, specifically a bromoalkylbenzene. Its IUPAC name reflects the presence of the bromine atom at the first position, a methoxy group at the second position, and an isopropyl group at the fourth position of the benzene ring. The compound's CAS Registry Number is 7073-94-1, and it is also known by several synonyms including o-bromocumene and 1-bromo-2-isopropylbenzene .
The synthesis of Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- can be approached through several methods:
The molecular formula for Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- is C₉H₁₁BrO. It has a molecular weight of 199.088 g/mol. The structure features a six-membered aromatic ring with three distinct substituents:
The compound can be represented by its InChI string: InChI=1S/C9H11BrO/c1-7(2)8-5-3-4-6-9(8)Br/h3-7H,1-2H3
.
Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- can undergo various chemical reactions due to its functional groups:
The mechanism of action for Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- primarily involves its participation in electrophilic aromatic substitution reactions. The electron-donating methoxy group activates the aromatic ring towards electrophiles, while the bromine atom can act as a leaving group during nucleophilic substitutions.
The orientation of subsequent substitutions on the benzene ring is influenced by both the activating effect of the methoxy group and the deactivating effect of the bromine atom. This dual influence determines the regioselectivity of further reactions involving this compound .
Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- exhibits several notable physical properties:
Safety data sheets recommend handling this compound with care due to potential hazards such as skin irritation or respiratory issues upon exposure.
Benzene derivatives like Benzene, 1-bromo-2-methoxy-4-(1-methylethyl)- have significant applications in various scientific fields:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4